3-Fluoro-6-methoxypyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSBPWGUSHDMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716570 | |
| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-79-6 | |
| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Step 1 : Dissolve 6-methoxy-3-chloropyridine-2-carboxylic acid (1 equiv) in DMF (5 mL/g substrate).
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Step 2 : Add KF (1.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst.
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Workup : Neutralize with hydrochloric acid, filter, and recrystallize from ethanol/water.
This method achieves a 98.1% yield with >98% purity, as demonstrated in analogous fluorinations of pyrazine derivatives. The use of TBAB enhances fluoride ion solubility, critical for efficient substitution.
Mitsunobu Alkylation for Methoxy Group Introduction
The Mitsunobu reaction enables precise installation of the methoxy group at the 6-position. Starting from 5-hydroxy-3-fluoropyridine-2-carboxylic acid , the hydroxyl group is replaced with methoxy using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Protocol
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Substrate : 5-hydroxy-3-fluoropyridine-2-carboxylic acid (1 equiv).
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Reagents : Methanol (2 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
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Yield : 69% after hydrolysis of the intermediate methyl ester with NaOH.
This method avoids harsh conditions, preserving the acid-sensitive fluorine substituent. However, the requirement for anhydrous conditions and stoichiometric PPh₃ increases costs.
Cyclization of Fluorinated Diene Intermediates
A cyclization strategy builds the pyridine ring from acyclic precursors. 2-(p-Fluorophenoxy)butenedioic acid , synthesized from p-fluorophenol and dimethyl acetylenedicarboxylate, undergoes cyclization in concentrated sulfuric acid to form the pyridine core.
Key Steps
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Addition Reaction : p-Fluorophenol reacts with dimethyl acetylenedicarboxylate in methanol under basic catalysis (yield: 80%).
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Hydrolysis : The diester is hydrolyzed to 2-(p-fluorophenoxy)butenedioic acid using NaOH (yield: 85%).
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Cyclization : Dissolve in H₂SO₄ at 50°C for 2 hours to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, followed by hydrogenation to saturate the ring.
While this route is effective for chroman derivatives, adapting it for pyridines requires modifying the diene precursor to incorporate nitrogen.
Diazotization and Fluorination of Aminopyridines
Diazotization of 3-amino-6-methoxypyridine-2-carboxylic acid followed by fluorination via the Balz-Schiemann reaction provides a pathway to introduce fluorine.
Procedure
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Diazotization : Treat 3-amino-6-methoxypyridine-2-carboxylic acid with NaNO₂ in HCl at 0–5°C to form the diazonium salt.
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Fluorination : React the diazonium salt with HBF₄, isolate the tetrafluoroborate intermediate, and pyrolyze at 120°C to release 3-fluoro-6-methoxypyridine-2-carboxylic acid.
This method, adapted from tetrachloropyridine synthesis, offers moderate yields (50–60%) due to intermediate instability.
Oxidation of Methyl-Substituted Pyridines
Oxidizing a methyl group at the 2-position to a carboxylic acid is a late-stage functionalization strategy. 3-Fluoro-6-methoxy-2-methylpyridine is oxidized using KMnO₄ in acidic or basic conditions.
Optimization
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Conditions : 3-Fluoro-6-methoxy-2-methylpyridine (1 equiv), KMnO₄ (3 equiv), H₂SO₄ (2M), reflux for 8 hours.
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Yield : 72% after recrystallization.
While straightforward, overoxidation risks and the need for strong oxidants limit scalability.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Fluorination | 6-Methoxy-3-chloropyridine-2-acid | KF, TBAB, DMF | 98.1% | >98% | High |
| Mitsunobu Alkylation | 5-Hydroxy-3-fluoropyridine-2-acid | DEAD, PPh₃, MeOH | 69% | 95% | Moderate |
| Cyclization | p-Fluorophenol | H₂SO₄, H₂ (catalytic) | 85% | 96.5% | Low |
| Diazotization | 3-Amino-6-methoxypyridine-2-acid | NaNO₂, HBF₄ | 60% | 90% | Moderate |
| Oxidation | 3-Fluoro-6-methoxy-2-methylpyridine | KMnO₄, H₂SO₄ | 72% | 94% | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium methoxide, potassium fluoride, and other strong bases are commonly used in substitution reactions.
Oxidizing and Reducing Agents: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
3-Fluoro-6-methoxypyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for the introduction of various functional groups, making it versatile in organic synthesis. Researchers have utilized this compound to create derivatives that exhibit enhanced biological activity and stability.
Nucleophilic Substitution Reactions
The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. This property is exploited in the development of new materials and specialty chemicals with specific reactivity profiles .
Biological Applications
Pharmaceutical Development
Fluorinated compounds like this compound are often integrated into pharmaceutical design due to their improved metabolic stability and bioavailability. The compound has potential applications in developing drug candidates targeting specific enzymes or receptors, particularly in cancer therapy .
Case Study: Anticancer Activity
A study examined the cytotoxic effects of various fluorinated pyridines on FaDu hypopharyngeal tumor cells. Results indicated that derivatives of this compound exhibited significant cytotoxicity and induced apoptosis compared to standard treatments, suggesting its potential as an anticancer agent.
Case Study: Enzyme Inhibition
Research focusing on enzyme interactions revealed that this compound could effectively inhibit enzymes involved in metabolic pathways related to cancer progression. This highlights its potential role in designing enzyme inhibitors for therapeutic purposes.
Agrochemical Applications
The unique properties of fluorinated pyridines make them suitable for use in agrochemicals. The compound's ability to enhance biological activity can lead to improved efficacy in pest control agents and herbicides. Its incorporation into agrochemical formulations may enhance the stability and effectiveness of these products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxypyridine-2-carboxylic acid depends on its specific applicationThe electron-withdrawing effect of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
6-Methoxypyridine-2-carboxylic Acid (CAS 5336-49-4)
- Structure : Lacks the 3-fluoro substituent.
- Key Differences : Removal of the fluorine atom reduces electron-withdrawing effects, increasing pKa (predicted ~4.5–5.0 vs. 3-Fluoro-6-methoxy analog’s ~3.8–4.2). This enhances solubility in polar solvents but reduces electrophilic reactivity .
5-Fluoro-6-methylpyridine-2-carboxylic Acid (CAS 1005474-88-3)
- Structure : Fluorine at the 5-position, methyl at 6-position.
- Key Differences : The methyl group increases steric hindrance, reducing intermolecular interactions. The fluorine’s position alters electronic effects, leading to weaker acidity (pKa ~4.5) compared to the 3-fluoro isomer .
3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS 1214330-74-1)
Physicochemical Properties
Research Findings and Trends
- Acidity Modulation: Fluorine at the 3-position lowers the pKa of the carboxylic acid group by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing ionization in physiological conditions .
- Steric vs. Electronic Effects : Methyl or trifluoromethyl groups at the 6-position increase steric bulk, reducing reactivity in nucleophilic substitutions but improving stability in hydrophobic environments .
- Synthetic Accessibility : this compound is more readily synthesized via direct fluorination than CF₃-containing analogs, which require costly trifluoromethylation reagents .
Biological Activity
3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of the fluorine atom enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Fluorine atom at the 3-position
- Methoxy group at the 6-position
- Carboxylic acid group at the 2-position
This unique arrangement contributes to its distinct chemical reactivity and biological properties, differentiating it from other similar compounds.
The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions with various biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's binding affinity to receptors and enzymes through hydrogen bonding and other intermolecular forces. This property is crucial for its potential applications in drug development.
Biological Activities
-
Anticancer Activity :
Studies have indicated that fluorinated pyridines, including this compound, may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy . -
Enzyme Inhibition :
The compound's structure allows it to interact effectively with enzymes involved in various metabolic pathways. For instance, it has been noted for its potential to inhibit certain enzymes that play roles in cancer progression and other diseases. -
Neuropharmacological Effects :
There is emerging evidence that compounds like this compound may target neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various fluorinated pyridines on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. This indicates a promising avenue for further research into the anticancer potential of this compound .
Case Study 2: Enzyme Interaction
Research focusing on enzyme-catalyzed reactions highlighted how the presence of a fluorine atom can enhance substrate specificity and enzyme inhibition rates. The study demonstrated that derivatives similar to this compound could effectively modulate enzyme activity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.
Synthesis and Applications
The synthesis of this compound typically involves:
- Fluorination of pyridine derivatives
- Various organic reactions such as nucleophilic substitutions and esterifications.
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals targeting cancer and neurological disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-6-methoxypyridine-2-carboxylic acid, and what key reaction conditions influence yield?
- Methodology :
- Direct carboxylation : Fluorinated pyridine derivatives (e.g., 3-fluoro-6-methoxypyridine) can undergo carboxylation via lithiation followed by CO₂ quenching. Optimal yields (~60–70%) require anhydrous conditions and temperatures below –78°C to minimize side reactions .
- Hydrolysis of nitriles/esters : Methyl or ethyl esters of fluorinated pyridines can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Reaction times (12–24 hrs) and temperature (60–80°C) must be tightly controlled to avoid dehalogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Distinct signals for the fluorine-adjacent proton (δ ~8.1–8.3 ppm) and methoxy group (δ ~3.9 ppm). Fluorine coupling splits peaks in ¹³C NMR (e.g., C-3 at ~150 ppm with J₃F ~25 Hz) .
- HPLC-MS : Reverse-phase C18 columns (0.1% formic acid/ACN gradient) resolve purity (>95%) and confirm molecular ion [M+H]⁺ at m/z 185.1 .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What are the primary biochemical applications of this compound in current research?
- Enzyme inhibition : Acts as a scaffold for metalloenzyme inhibitors (e.g., matrix metalloproteinases) due to chelation by the carboxylic acid group. IC₅₀ values are pH-dependent, requiring buffered assays (pH 7.4) .
- Prodrug development : The carboxylic acid moiety facilitates ester/amide derivatization for improved bioavailability. For example, methyl ester derivatives show enhanced cellular uptake in cancer models .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing aryl/heteroaryl substituents to the pyridine core?
- Methodological considerations :
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80°C achieve >80% yield. Fluorine substitution reduces reactivity, requiring longer reaction times (24–48 hrs) .
- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to shield the methoxy group during coupling to prevent demethylation .
- Troubleshooting : Monitor for homocoupling byproducts (e.g., via TLC with UV254 detection) and adjust catalyst loading (1–5 mol%) .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Root causes : Variability in purity (e.g., residual solvents in commercial batches), assay conditions (e.g., DMSO concentration), or metabolite interference.
- Mitigation :
- Repurification : Recrystallize from EtOAc/hexane to achieve >99% purity (HPLC) .
- Standardized assays : Use isogenic cell lines and matched controls (e.g., in kinase inhibition studies) to minimize off-target effects .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Degradation pathways : Acidic conditions (pH <3) promote decarboxylation, while alkaline conditions (pH >9) lead to methoxy group hydrolysis.
- Stability protocols :
- Storage : –20°C in anhydrous DMSO (under argon) prevents hydrolysis. Avoid freeze-thaw cycles .
- Buffer selection : Use phosphate-buffered saline (pH 7.4) with 0.01% NaN₃ for short-term stability (<48 hrs) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- DFT modeling : Calculate Fukui indices to identify electrophilic centers (C-2 and C-4 positions). Methoxy groups activate C-4 via resonance, while fluorine deactivates C-3 .
- Validation : Compare predicted vs. experimental regioselectivity in SNAr with amines (e.g., morpholine). Discrepancies >10% suggest solvent effects (e.g., DMF vs. THF) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Experimental replication :
- Solubility testing : Use nephelometry to quantify solubility in DMSO (>100 mg/mL), H₂O (<0.1 mg/mL), and EtOH (~5 mg/mL) .
- Contradictions : Discrepancies arise from amorphous vs. crystalline forms. Characterize solid-state via XRD to confirm polymorphism .
Structure-Activity Relationship (SAR) Studies
Q. How does fluorine substitution at the 3-position influence bioactivity compared to other halogens?
- Comparative data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
